molecular formula C13H17N3O5S B255124 N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

Cat. No. B255124
M. Wt: 327.36 g/mol
InChI Key: IRPICCSOOMTUQO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide, also known as Compound 1, is a small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is not fully understood, but it is believed to target several cellular pathways involved in cancer progression. Specifically, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the activity of protein kinase C, an enzyme that is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is its ability to inhibit the growth of various cancer cell lines. This makes it a promising compound for further research into cancer treatment. However, one limitation of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 to minimize toxicity while maximizing therapeutic efficacy.

Future Directions

There are several potential future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1. One area of interest is the development of analogs of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 with improved properties, such as increased potency or decreased toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 in animal models and human clinical trials. Finally, the potential use of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 in combination with other cancer therapies, such as chemotherapy or radiation therapy, should be explored.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 involves several steps, including the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylmorpholine and 3-methyl-1,2,4-thiadiazolidine-1,1-dioxide to form N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1. The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been optimized to improve yield and purity, making it a viable compound for further research.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitro-N-methyl-4-(methylamino)benzamide

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(methylamino)-3-nitrobenzamide

InChI

InChI=1S/C13H17N3O5S/c1-14-11-4-3-9(7-12(11)16(18)19)13(17)15(2)10-5-6-22(20,21)8-10/h3-4,7,10,14H,5-6,8H2,1-2H3

InChI Key

IRPICCSOOMTUQO-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2)[N+](=O)[O-]

Origin of Product

United States

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